1h,4h-octafluorobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

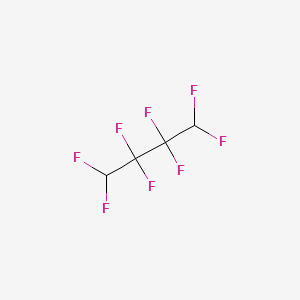

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4-octafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F8/c5-1(6)3(9,10)4(11,12)2(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLFXAVIFCLZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073900 | |

| Record name | 1H,4H-Octafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377-36-6 | |

| Record name | Butane, 1,1,2,2,3,3,4,4-octafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,4H-Octafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the chemical properties of 1h,4h-octafluorobutane

An In-depth Technical Guide to the Chemical Properties of 1H,4H-Octafluorobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its systematic IUPAC name 1,1,2,2,3,3,4,4-octafluorobutane, is a fluorinated hydrocarbon with the chemical formula C4H2F8.[1][2] Its structure is characterized by a butane backbone where all hydrogen atoms, except for those on the terminal carbons, have been substituted with fluorine. This high degree of fluorination imparts unique chemical and physical properties to the molecule, making it a compound of interest in various scientific and industrial applications, including as a solvent and in the synthesis of advanced materials.[3] For drug development professionals, the presence of the CHF2 group offers intriguing possibilities for modulating molecular properties.[4] This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental methodologies, and its relevance in modern research.

Chemical Structure and Identification

-

IUPAC Name: 1,1,2,2,3,3,4,4-octafluorobutane[1]

-

Synonyms: 1,4-Dihydrooctafluorobutane, 1H,4H-Perfluorobutane[2][6]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and for predicting its behavior in various chemical environments.

| Property | Value | Source |

| Molecular Weight | 202.05 g/mol | [1][5] |

| Melting Point | -79 °C to -83 °C | [5][7] |

| Boiling Point | 41 °C to 45 °C at 760 mmHg | [2][5][7] |

| Density | 1.453 g/cm³ to 1.72 g/cm³ (at 40°C) | [2][7] |

| Physical State | Clear liquid | [6] |

Logical Relationship of Properties

The following diagram illustrates the relationship between the molecular structure of this compound and its resulting physicochemical properties.

Caption: Interplay of molecular structure and chemical properties.

Reactivity and Stability

This compound is a relatively stable and inert compound due to the strength of the carbon-fluorine bonds. However, it is classified as an irritant.[2][5]

-

Stability: Stable under normal conditions. High temperatures, such as those from an open flame, can cause decomposition, potentially forming hazardous substances like hydrofluoric acid and carbonyl fluoride.

-

Incompatibilities: It may react with alkali or alkaline earth metals and powdered forms of metals like aluminum and zinc.

-

Hazard Codes: Xi (Irritant)[5]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of fluorinated compounds like this compound are crucial for ensuring data accuracy and reproducibility. Below is a generalized workflow for the determination of a key property, the boiling point.

General Workflow for Boiling Point Determination

Caption: Workflow for boiling point determination.

A more detailed, generalized protocol for boiling point determination would involve the following steps:

-

Sample Preparation: The this compound sample is purified, typically through distillation, to remove any impurities that could affect the boiling point.

-

Apparatus Setup: A standard distillation apparatus is assembled. This includes a boiling flask, a condenser, a thermometer placed at the vapor outlet, and a collection flask. The system is kept open to the atmosphere or connected to a manometer to measure the pressure.

-

Heating: The sample in the boiling flask is gently heated. A heating mantle is often preferred for uniform heating.

-

Equilibrium: The sample is heated until a steady stream of condensate is observed on the thermometer bulb and in the condenser. The temperature is recorded when it remains constant. This temperature is the boiling point at the measured pressure.

-

Pressure Correction: If the atmospheric pressure is not exactly 760 mmHg, a pressure correction is applied to determine the normal boiling point.

Applications in Drug Development

The presence of the difluoromethyl (CHF2) group in this compound is of significant interest to medicinal chemists. The introduction of fluorine into lead compounds is a common strategy to enhance pharmacological properties.[4]

The CHF2 group, in particular, has unique characteristics:

-

Hydrogen Bond Donor: The C-H bond in a CHF2 group is sufficiently acidic to act as a hydrogen bond donor. This allows it to serve as a bioisostere for hydroxyl (OH), amine (NH), and thiol (SH) groups, potentially maintaining or improving binding affinity to biological targets.[4]

-

Modulation of Physicochemical Properties: The CHF2 group can alter several key molecular properties:

-

Lipophilicity: It can increase the lipophilicity of a molecule, which can affect its membrane permeability and pharmacokinetic profile.[4]

-

Metabolic Stability: The C-F bonds are strong and resistant to metabolic degradation, which can improve the half-life of a drug candidate.[4]

-

Conformation: The presence of fluorine atoms can influence the conformational preferences of a molecule, which can be crucial for its interaction with a target protein.[4]

-

Signaling Pathway Conceptualization

While this compound itself is not a drug, the incorporation of its structural motifs (specifically the CHF2 group) into a drug candidate can influence its interaction with a signaling pathway. The following diagram conceptualizes how a CHF2-containing drug might interact with a target protein to modulate a signaling cascade.

Caption: Conceptual drug interaction with a signaling pathway.

Safety and Handling

This compound is classified as an irritant.[2][5] When handling this chemical, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound possesses a unique set of chemical and physical properties derived from its highly fluorinated structure. Its stability and the specific characteristics of the CHF2 group make it a compound of interest, not only in materials science but also as a source of valuable structural motifs for drug design. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in research and development.

References

- 1. This compound | C4H2F8 | CID 67832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 377-36-6 [m.chemicalbook.com]

- 6. exfluor.com [exfluor.com]

- 7. 377-36-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

An In-depth Technical Guide to the Physical Properties and Constants of 1H,4H-Octafluorobutane

Introduction

1H,4H-Octafluorobutane, also known by its refrigerant designation HFC-338pcc, is a fluorinated hydrocarbon with the chemical formula C4H2F8. Its unique physical properties, including its density and thermal characteristics, have led to its consideration in various specialized applications, including as a solvent, heat transfer fluid, and in specific research contexts. This guide provides a comprehensive overview of the key physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development and other scientific fields.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These constants are critical for understanding the behavior of the compound in various experimental and industrial settings.

| Property | Value |

| Chemical Formula | C4H2F8 |

| Molecular Weight | 202.03 g/mol |

| Boiling Point | 44.4 °C |

| Density (Liquid) | 1.559 g/cm³ at 20 °C |

| CAS Number | 1652-81-9 |

| Appearance | Colorless liquid |

| Vapor Pressure | 45.3 kPa at 20 °C |

| Freezing Point | -66.2 °C |

| Critical Temperature | 170.8 °C |

| Critical Pressure | 2.79 MPa |

| Heat of Vaporization | 149.5 kJ/kg at boiling point |

Experimental Protocols

The accurate determination of the physical properties of this compound relies on precise experimental methodologies. Below are detailed protocols for key experiments.

Determination of Boiling Point

The boiling point of this compound can be determined using a standard distillation apparatus or a dynamic method.

Methodology:

-

Apparatus Setup: A distillation flask is filled with a sample of this compound and a few boiling chips to ensure smooth boiling. A thermometer is placed in the neck of the flask with the bulb positioned just below the side arm leading to the condenser, ensuring it measures the temperature of the vapor in equilibrium with the liquid.

-

Heating: The flask is gently heated in a heating mantle.

-

Equilibrium: The heating rate is controlled to maintain a steady rate of distillation, with the condensate dripping from the condenser at a regular pace.

-

Temperature Reading: The temperature is recorded when it stabilizes, which corresponds to the boiling point of the substance at the ambient atmospheric pressure.

-

Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa) using the Clausius-Clapeyron equation or appropriate nomographs if the measurement is performed at a different pressure.

Determination of Density

The density of liquid this compound is typically measured using a pycnometer or a digital density meter.

Methodology (Pycnometer):

-

Calibration: The pycnometer is thoroughly cleaned, dried, and its empty weight is recorded. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature, and its weight is recorded to determine the exact volume of the pycnometer.

-

Sample Measurement: The calibrated pycnometer is emptied, dried, and filled with this compound.

-

Temperature Control: The filled pycnometer is placed in a thermostatically controlled water bath to bring the sample to the desired temperature (e.g., 20 °C).

-

Weighing: The pycnometer is removed from the bath, carefully dried on the outside, and weighed.

-

Calculation: The density is calculated by dividing the mass of the this compound sample by the calibrated volume of the pycnometer.

Visualized Workflows

The following diagrams illustrate the logical workflow for the determination of key physical properties of this compound.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Measurement via Pycnometry.

An In-depth Technical Guide on the Molecular Structure and Conformation of 1H,4H-Octafluorobutane and its Perfluorinated Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational landscape of 1H,4H-octafluorobutane. Due to a scarcity of dedicated research on this specific molecule, this report leverages a comprehensive analysis of its close structural analogue, perfluorobutane (decafluorobutane), to infer and understand its conformational behavior. The guide synthesizes data from computational chemistry studies, outlining the key rotational isomers, their relative energies, and the methodologies employed in their characterization. All quantitative data is presented in structured tables for clarity, and detailed experimental and computational protocols are described. Visualizations of the conformational relationships and analysis workflows are provided using Graphviz (DOT language) to facilitate a deeper understanding of the molecular dynamics.

Introduction

Fluorinated alkanes are of significant interest in materials science, medicinal chemistry, and as refrigerants, owing to their unique physicochemical properties such as high thermal stability, chemical inertness, and distinct lipophilicity. The conformational preferences of these molecules play a crucial role in determining their bulk properties and interactions with biological systems. This compound (C4H2F8) is a hydrofluorocarbon with a symmetrical substitution pattern that suggests a complex conformational landscape. Understanding the rotational barriers and the geometry of its stable conformers is essential for the rational design of molecules with desired properties.

This guide addresses the current gap in the literature regarding the detailed conformational analysis of this compound by presenting a thorough investigation of perfluorobutane (C4F10) as a validated analogue. The substitution of two hydrogen atoms for fluorine is expected to have a modest impact on the overall conformational profile, making perfluorobutane an excellent model for this study.

Conformational Analysis of Perfluorobutane (Analogue to this compound)

The conformational profile of perfluorobutane is primarily defined by the rotation around the central C2-C3 bond. Unlike n-butane, which exhibits distinct anti and gauche minima, perfluorobutane displays a more complex potential energy surface. High-level ab initio calculations have been instrumental in elucidating the rotational isomers of perfluorobutane.

A seminal study by Watkins and Jorgensen provides a detailed conformational analysis of perfluoroalkanes using ab initio and Monte Carlo calculations.[1][2][3] Their work reveals the presence of gauche (g), ortho (o), and slightly offset anti (a) minima for perfluorobutane.[1][2][3] The trans conformer, with a dihedral angle of 180°, is identified as a low-energy barrier between two global anti minima.[3]

Stable Conformers of Perfluorobutane

Computational studies have identified three key types of stable conformers for perfluorobutane:

-

Anti (a): These are the global energy minima, characterized by a C1-C2-C3-C4 dihedral angle slightly offset from 180°.

-

Gauche (g): These are local energy minima with a dihedral angle of approximately ±60°.

-

Ortho (o): These conformers represent another set of local energy minima with a dihedral angle of around ±90°.

The existence of these multiple minima highlights the complex interplay of steric and electrostatic interactions in fluorinated alkanes.

Quantitative Structural Data

The following tables summarize the key quantitative data on the conformational isomers of perfluorobutane, as determined by ab initio calculations. This data provides a strong foundation for understanding the likely structural parameters of this compound.

Table 1: Conformational Dihedral Angles and Relative Energies for Perfluorobutane

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| Anti (a) | ~±165° | 0.00 |

| Gauche (g) | ~±60° | 0.8 - 1.0 |

| Ortho (o) | ~±90° | ~0.5 |

Data sourced from ab initio calculations reported in the literature.[1][2][3]

Experimental and Computational Protocols

The determination of molecular structure and conformation for molecules like perfluorobutane relies on a synergistic approach combining experimental techniques and computational modeling.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful experimental method for determining the geometric arrangement of atoms in gas-phase molecules.[4]

Methodology:

-

Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas.

-

Scattering Pattern: The electrons are scattered by the molecules, producing a diffraction pattern of concentric rings.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This data is then used to derive a radial distribution curve, from which internuclear distances and bond angles can be determined.

For complex molecules with multiple conformers, the experimental data is often fitted with a model that assumes a mixture of different rotational isomers.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the vibrational modes of a molecule, which are sensitive to its three-dimensional structure.

Methodology:

-

Spectrum Acquisition: Infrared (IR) and Raman spectra of the sample (in gas, liquid, or matrix-isolated state) are recorded.

-

Band Assignment: The observed vibrational bands are assigned to specific normal modes of vibration (e.g., C-C stretch, C-F stretch, bending modes).

-

Conformational Analysis: The presence of different conformers can lead to the appearance of distinct vibrational bands. By analyzing the spectra at different temperatures or in different phases, the relative populations and energy differences of the conformers can be estimated.

Ab Initio Computational Chemistry

Ab initio (from first principles) quantum mechanical calculations are essential for exploring the potential energy surface of a molecule and identifying its stable conformers.

Methodology:

-

Model Building: A 3D model of the molecule is constructed.

-

Conformational Search: A systematic scan of the potential energy surface is performed by rotating key dihedral angles (e.g., the C2-C3 bond in butane) in discrete steps.

-

Geometry Optimization: The geometry of each potential conformer identified during the scan is optimized to find the lowest energy structure for that local minimum. This is typically done using methods like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with appropriate basis sets (e.g., 6-311+G(d,p)).[5]

-

Energy Calculation: The single-point energies of the optimized conformers are calculated at a high level of theory to determine their relative stabilities.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties.

Visualization of Conformational Analysis

The following diagrams, generated using the DOT language, illustrate key aspects of the conformational analysis of a butane backbone, which is central to understanding both this compound and its perfluorinated analogue.

Caption: Workflow for computational conformational analysis.

Caption: Relationship between major conformers of perfluorobutane.

Conclusion

While direct experimental and computational data on the molecular structure and conformation of this compound are limited, a detailed analysis of its close analogue, perfluorobutane, provides valuable insights. The conformational landscape is characterized by the presence of anti, gauche, and ortho minima, with the anti conformer being the most stable. The methodologies of gas electron diffraction, vibrational spectroscopy, and ab initio calculations are pivotal in characterizing such fluorinated systems. The data and workflows presented in this guide offer a robust framework for researchers and professionals in drug development and materials science to understand and predict the behavior of this compound and related fluorinated molecules. Further dedicated studies on this compound are warranted to refine the structural parameters and fully elucidate the influence of the terminal hydrogen atoms on its conformational preferences.

References

IUPAC nomenclature for C4H2F8 isomers

An In-depth Technical Guide to the Isomers of C4H2F8: IUPAC Nomenclature and Structural Elucidation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of fluorinated organic compounds is of paramount importance in various fields, including materials science, agrochemistry, and medicinal chemistry. The unique properties conferred by fluorine atoms, such as high thermal stability, lipophilicity, and metabolic stability, make fluorinated molecules highly valuable. This guide provides a comprehensive overview of the constitutional isomers of the molecular formula C4H2F8. A systematic approach is employed to identify all possible isomers based on their carbon skeleton and the distribution of hydrogen and fluorine atoms. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for each isomer is provided, along with structural representations. This document serves as a foundational reference for researchers working with or encountering these complex fluorinated butanes.

Methodology for Isomer Identification

The identification of all constitutional isomers of C4H2F8 was performed systematically. The process began by determining the possible carbon backbones for a four-carbon alkane. Subsequently, for each backbone, all unique arrangements of the two hydrogen and eight fluorine atoms were considered.

The possible carbon skeletons for C4 are:

-

n-butane: A linear four-carbon chain.

-

isobutane (2-methylpropane): A branched four-carbon chain.

For each skeleton, the isomers were derived by considering the possible positions of the two hydrogen atoms on the corresponding perfluorinated alkane (C4F10). The IUPAC name for each resulting structure was then determined by identifying the longest carbon chain and numbering it to assign the lowest possible locants to the substituents (fluorine atoms).

Constitutional Isomers of C4H2F8

The systematic analysis reveals a total of nine constitutional isomers for C4H2F8. These are categorized based on their carbon skeleton in the table below.

Data Presentation: C4H2F8 Isomers

| Isomer ID | Carbon Skeleton | IUPAC Nomenclature | Linear Structural Formula |

| 1 | n-butane | 1,2,2,3,3,4,4,4-Octafluorobutane | CH2F-CF2-CF2-CF3 |

| 2 | n-butane | 1,1,1,3,3,4,4,4-Octafluorobutane | CF3-CH2-CF2-CF3 |

| 3 | n-butane | 1,1,2,3,3,4,4,4-Octafluorobutane | CHF2-CHF-CF2-CF3 |

| 4 | n-butane | 1,1,2,2,3,4,4,4-Octafluorobutane | CHF2-CF2-CHF-CF3 |

| 5 | n-butane | 1,1,2,2,3,3,4,4-Octafluorobutane | CHF2-CF2-CF2-CHF2 |

| 6 | n-butane | 1,1,1,2,3,4,4,4-Octafluorobutane | CF3-CHF-CHF-CF3 |

| 7 | 2-methylpropane | 2-(Fluoromethyl)-1,1,1,2,3,3,3-heptafluoropropane | (CF3)2CF(CH2F) |

| 8 | 2-methylpropane | 1,1,2,3,3-pentafluoro-2-(trifluoromethyl)propane | (CHF2)2CF(CF3) |

| 9 | 2-methylpropane | 1,1,1,3,3-pentafluoro-2-(trifluoromethyl)propane | (CF3)CH(CHF2) |

Note: Isomers 3, 4, and 6 possess chiral centers and can exist as stereoisomers (enantiomers and diastereomers). A detailed stereochemical analysis is beyond the scope of this guide.

Experimental Protocols

A comprehensive search of publicly available scientific literature did not yield specific, detailed experimental protocols for the synthesis or analysis of all the listed C4H2F8 isomers. The synthesis of such highly fluorinated compounds typically involves specialized techniques such as direct fluorination, fluorinative cleavage of C-H or C-C bonds, or the use of fluorinated building blocks. The purification and characterization of these isomers would likely require advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and 19F nuclear magnetic resonance (NMR) spectroscopy.

Mandatory Visualization: Isomer Relationships

The following diagram illustrates the logical relationship between the identified isomers of C4H2F8, categorized by their carbon backbone.

Caption: Constitutional isomers of C4H2F8 derived from their carbon skeletons.

A Comprehensive Technical Guide to 1H,4H-Octafluorobutane for Researchers and Drug Development Professionals

CAS Registry Number: 377-36-6[1][2][3]

This technical guide provides an in-depth overview of 1H,4H-octafluorobutane, a fluorinated hydrocarbon of significant interest in various scientific and industrial fields, including potential applications in drug development. This document details its chemical and physical properties, outlines a general synthetic approach, and explores its utility, particularly as a solvent and in the formulation of drug delivery systems. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound, also known as 1,1,2,2,3,3,4,4-octafluorobutane, is a perfluorinated compound with the molecular formula C4H2F8.[2][3] Its structure consists of a four-carbon chain where all hydrogen atoms, except for those at the terminal positions, have been substituted with fluorine. This high degree of fluorination imparts unique physical and chemical properties, which are summarized in the tables below.

Identification and Basic Properties

| Property | Value | Source |

| CAS Registry Number | 377-36-6 | [1][2][3] |

| Molecular Formula | C4H2F8 | [2][3] |

| Molecular Weight | 202.05 g/mol | [1][2][4] |

| IUPAC Name | 1,1,2,2,3,3,4,4-octafluorobutane | [1] |

| Synonyms | 1,4-Dihydrooctafluorobutane, HFC-338mee | [1] |

Physical Properties

| Property | Value | Source |

| Melting Point | -79 °C | [2] |

| Boiling Point | 45 °C | [2] |

| Density | 1.56 g/cm³ | [2] |

| Vapor Pressure | Not available | |

| Solubility | Insoluble in water; soluble in some organic solvents | |

| Enthalpy of Vaporization | 28.9 kJ/mol at 269 K | [5] |

Spectroscopic Data

| Spectroscopy | Data | Source |

| ¹H NMR | Chemical shifts are observed for the terminal -CH2F groups. | [6] |

| ¹⁹F NMR | Multiple signals corresponding to the different fluorine environments. | [1] |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with C4H2F8. | [7] |

| Infrared (IR) Spectroscopy | Strong C-F stretching bands. |

Synthesis and Experimental Protocols

General Synthesis Pathway

The synthesis of this compound can be conceptualized as a two-step process starting from a commercially available perfluorinated alkane.

Caption: General synthesis pathway for this compound.

Experimental Protocol: A Representative Procedure

Objective: To synthesize this compound via the reduction of 1,4-diiodooctafluorobutane.

Materials:

-

1,4-Diiodooctafluorobutane

-

A suitable reducing agent (e.g., sodium borohydride, lithium aluminum hydride)

-

An appropriate aprotic solvent (e.g., diethyl ether, tetrahydrofuran)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4-diiodooctafluorobutane in the chosen aprotic solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution or slurry of the reducing agent in the same solvent to the stirred solution of the diiodo compound via the dropping funnel. The rate of addition should be controlled to manage any exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., gas chromatography or ¹⁹F NMR).

-

Upon completion, quench the reaction by the slow addition of water or a dilute acid solution, depending on the reducing agent used.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Filter to remove the drying agent, and remove the solvent by distillation.

-

Purify the crude product by fractional distillation to obtain this compound.

Characterization: The identity and purity of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Applications in Research and Drug Development

The unique properties of this compound, such as its chemical inertness, low surface tension, and ability to dissolve gases, make it a valuable compound in several research areas. Its application in drug development is primarily as a specialized solvent and as a component in advanced drug delivery systems.

As a Reaction Medium

This compound can serve as a solvent for specific chemical reactions, particularly those involving fluorinated compounds. For instance, it has been utilized as a medium for the suspension polymerization of olefins, such as in the synthesis of ultra-high molecular weight polyolefins.[6] The inert nature of the solvent prevents interference with the catalytic process, and its distinct physical properties can facilitate product separation.

Role in Drug Delivery Systems

Perfluorocarbons, including this compound, are being explored for their potential in formulating nanoemulsions for drug delivery.[8][9][10] These nanoemulsions can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery. The high gas-dissolving capacity of perfluorocarbons also makes them suitable for oxygen delivery to hypoxic tissues.

The manufacturing of perfluorocarbon nanoemulsions for drug delivery typically follows a multi-step process.

Caption: Experimental workflow for the preparation of a targeted perfluorocarbon nanoemulsion for drug delivery.[11]

Safety and Handling

This compound is considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat and ignition sources. Keep containers tightly closed when not in use.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a foundational understanding of this compound for its application in research and drug development. Further investigation into its specific interactions and formulation parameters will be crucial for its successful implementation in novel therapeutic strategies.

References

- 1. This compound | C4H2F8 | CID 67832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 377-36-6 [m.chemicalbook.com]

- 3. 377-36-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1,1,1,2,2,4,4,4-Octafluorobutane | C4H2F8 | CID 10176578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,1,1,2,2,3,3,4-Octafluorobutane [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Butane, 1,1,1,2,2,3,3-heptafluoro-4-iodo- [webbook.nist.gov]

- 8. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmaceutical design and development of perfluorocarbon nanocolloids for oxygen delivery in regenerative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

common synonyms and trade names for 1h,4h-octafluorobutane

This technical guide provides a comprehensive overview of 1H,4H-octafluorobutane, a fluorinated hydrocarbon, with a focus on its chemical identity, properties, and safety information. The content is intended for researchers, scientists, and professionals in drug development and related scientific fields.

Chemical Identity and Nomenclature

This compound is a saturated acyclic fluorocarbon. Its systematic IUPAC name is 1,1,2,2,3,3,4,4-octafluorobutane. Due to the presence of hydrogen atoms at positions 1 and 4, it is also referred to as 1,4-dihydrooctafluorobutane.

Table 1: Synonyms and Trade Names

| Type | Name/Identifier |

| Systematic Name | 1,1,2,2,3,3,4,4-octafluorobutane |

| Common Synonyms | 1H,4H-Perfluorobutane[1] |

| 1,4-Dihydrooctafluorobutane[1] | |

| Trade Names / Identifiers | HFC-338pcc[1] |

| HFC-338mee[1] | |

| CAS Number | 377-36-6[1] |

Physicochemical Properties

This compound is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H2F8 | [1][2] |

| Molecular Weight | 202.05 g/mol | [1][2] |

| Boiling Point | 44.8 °C to 45 °C | [2][3] |

| Melting Point | -83 °C to -79 °C | [2][3] |

| Density | 1.56 g/cm³ to 1.72 g/cm³ (at 40 °C) | [2][3] |

Applications and Experimental Use

The applications of this compound appear to be limited and specialized. One documented use is as a reaction medium in organic synthesis. For instance, it has been employed as a solvent for the suspension polymerization of olefins. Perfluorinated solvents, in general, are utilized in biphasic systems due to their immiscibility with many common organic solvents.[4]

While the strategic incorporation of fluorine is a common practice in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, specific applications of this compound in drug development are not widely reported. There is no readily available information linking this compound to specific biological signaling pathways or its use in biochemical assays. The biological activity of "1,4-dihydropyridine" derivatives has been studied, but this refers to a different class of compounds and not 1,4-dihydrooctafluorobutane.[5][6][7][8][9]

Below is a logical diagram illustrating the general workflow for evaluating a compound like this compound for potential applications.

Caption: General workflow for evaluating a chemical compound for potential applications.

Safety and Toxicology

The available safety information for this compound indicates that it is an irritant.[2] Handling should be performed in a well-ventilated area, and personal protective equipment, including gloves and eye protection, should be worn.

Comprehensive toxicological evaluations for HFC-338pcc are not widely published. However, toxicological studies on other hydrofluorocarbons (HFCs) can provide some general insights. For example, studies on HFC-125 (pentafluoroethane) have included acute, subacute, and subchronic inhalation toxicity, as well as developmental toxicity and mutagenicity assays.[10] A toxicological evaluation of alternative fluorocarbons also provides a broader context for this class of compounds.[11] It is important to note that the toxicity of each HFC is specific and data from one compound cannot be directly extrapolated to another.

Conclusion

This compound is a fluorinated hydrocarbon with well-defined physicochemical properties. Its applications appear to be niche, with some use as a specialized solvent. While the field of medicinal chemistry often utilizes fluorinated compounds, the specific role of this compound in drug development is not well-documented in publicly available literature. Similarly, information on its involvement in biological signaling pathways or detailed experimental protocols for its use are scarce. Further research would be needed to fully explore the potential applications of this compound in various scientific and industrial fields.

References

- 1. This compound | C4H2F8 | CID 67832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 377-36-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. This compound CAS#: 377-36-6 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial and Antileishmanial Activity of 1,4-Dihydropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antileishmanial and Antitoxoplasmal Activities of 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Toxicological evaluation of 1,1,1,2,2-pentafluoroethane (HFC-125) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Interpreting the NMR Spectral Data of 1H,4H-Octafluorobutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 1H,4H-octafluorobutane. Due to the limited availability of public domain spectral data for this specific compound, this guide presents predicted and representative data based on established principles of NMR spectroscopy for fluorinated compounds. The methodologies and interpretations provided herein serve as a foundational resource for researchers working with similar fluorinated molecules.

Quantitative NMR Data Summary

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. These values are illustrative and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.5 - 5.5 | Triplet of triplets | JHF ≈ 50, JHFF ≈ 5-10 | -CHF₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~110 - 120 | Triplet | JCF ≈ 240-260 | -CHF₂ |

| ~105 - 115 | Quintet | JCF ≈ 30-40 | -CF₂- |

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -135 to -145 | Doublet of triplets | JFH ≈ 50, JFF ≈ 5-10 | -CHF₂ |

| ~ -120 to -130 | Triplet of triplets | JFF ≈ 5-10, JFF ≈ 5-10 | -CF₂- |

Experimental Protocols

Sample Preparation for NMR Spectroscopy of Fluorinated Compounds

A standardized protocol for the preparation of samples for NMR analysis is crucial for obtaining high-quality, reproducible data.

-

Solvent Selection : Choose a deuterated solvent that fully dissolves the this compound. Commonly used solvents for fluorinated compounds include deuterated chloroform (CDCl₃), deuterated acetone ((CD₃)₂CO), and deuterated benzene (C₆D₆). The choice of solvent can influence chemical shifts.

-

Sample Concentration : Prepare a solution with a concentration of approximately 5-25 mg of the analyte in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard : For accurate chemical shift referencing, an internal standard can be added. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the conventional standard (0 ppm). For ¹⁹F NMR, a common internal standard is trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm). Alternatively, external referencing can be used.

-

Sample Filtration : To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Degassing (Optional) : For sensitive experiments or to remove dissolved oxygen, which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

NMR Data Acquisition

The following are general parameters for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra. Instrument-specific parameters should be optimized for best results.

-

Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving complex coupling patterns in fluorinated compounds.

-

¹H NMR :

-

Pulse Sequence : Standard single-pulse sequence.

-

Spectral Width : 10-15 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16, depending on sample concentration.

-

-

¹³C NMR :

-

Pulse Sequence : Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width : 200-250 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 128 or more, as ¹³C has a low natural abundance.

-

-

¹⁹F NMR :

-

Pulse Sequence : Proton-decoupled single-pulse sequence.

-

Spectral Width : 200-300 ppm (centered around the expected chemical shift range).

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 16-64.

-

Visualizations

Molecular Structure and NMR Signal Assignment

Caption: Molecular structure of this compound with corresponding NMR signal assignments.

Experimental Workflow for NMR Data Interpretation

Caption: Workflow for the acquisition and interpretation of NMR spectral data.

A Technical Guide to the Historical Discovery and Synthesis of Fluorinated Butanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical milestones and synthetic methodologies developed for the fluorination of butane. It covers seminal discoveries, key reaction classes, detailed experimental protocols, and comparative physicochemical and spectroscopic data for various fluorinated butanes, offering a valuable resource for researchers in organic and medicinal chemistry.

Historical Overview: Pioneering the C-F Bond

The journey into organofluorine chemistry began before the isolation of elemental fluorine itself.[1][2][3] Early efforts in the 19th century laid the groundwork for what would become a critical field in materials science and pharmaceuticals. The first synthesis of an organofluorine compound, methyl fluoride, was reported by Dumas and Péligot in 1835.[1] This was followed by Alexander Borodin's 1862 synthesis of benzoyl fluoride, which marked the first instance of a halogen exchange reaction to form a C-F bond—a method that remains fundamental to this day.[1][4]

However, the field was significantly advanced by the work of Belgian chemist Frédéric Swarts in the 1890s.[5][6] Swarts developed a robust method for halogen exchange, using inorganic fluorides like antimony trifluoride (SbF₃), often with a pentavalent antimony salt catalyst, to replace chlorine or bromine atoms with fluorine.[4][7][8][9] This "Swarts reaction" made a wide range of fluorinated aliphatic compounds accessible for the first time and was later adapted by industry for the production of chlorofluorocarbons (CFCs) like Freon.[5][8][9]

The extreme reactivity of elemental fluorine, which was finally isolated by Henri Moissan in 1886, made its direct use in organic synthesis exceptionally challenging and often resulted in explosions.[1] It wasn't until the 1930s, during research connected to the Manhattan Project, that major advancements were made in controlling these reactions.[1][2] This era also saw the invention of electrochemical fluorination (ECF) by Joseph H. Simons at Pennsylvania State College.[2][10][11] The Simons process, which involves the electrolysis of an organic compound in anhydrous hydrogen fluoride, provided a safer and more effective method for producing perfluorinated compounds—molecules where all hydrogen atoms are replaced by fluorine.[2][10][11][12] This breakthrough was crucial for producing inert materials needed for uranium enrichment and opened the door to the industrial-scale production of a vast array of fluorochemicals.[2][12]

Major Synthetic Methodologies

The synthesis of fluorinated butanes is primarily achieved through three major pathways: nucleophilic halogen exchange, electrochemical fluorination, and direct fluorination. The choice of method depends on the desired degree of fluorination and the target isomer.

Nucleophilic Halogen Exchange (Swarts Reaction)

The Swarts reaction is the most common method for synthesizing monofluorinated alkanes like 1-fluorobutane and 2-fluorobutane. The reaction involves treating a corresponding alkyl chloride or bromide with a metal fluoride salt, which acts as the nucleophilic fluoride source.[4][6][7] The general mechanism is a nucleophilic substitution (typically SN2 for primary and secondary halides), where the fluoride ion displaces the heavier halide.[7]

The efficacy of the reaction depends on the metal fluoride used. Heavy metal fluorides such as silver(I) fluoride (AgF) and mercury(II) fluoride (HgF₂) are highly effective.[4][6] Antimony trifluoride (SbF₃), often activated with a catalytic amount of antimony pentachloride (SbCl₅), is also a classic and potent reagent system.[7][10][11] While more economical, alkali metal fluorides like potassium fluoride (KF) are less reactive due to their high lattice energy and require polar aprotic solvents or phase-transfer catalysts to enhance their efficacy.[4][6]

Caption: Conceptual pathway for the antimony-catalyzed Swarts reaction.

Electrochemical Fluorination (ECF or Simons Process)

The Simons process is the cornerstone of industrial perfluorination. It is used to replace all C-H bonds in an organic molecule with C-F bonds. The process involves the electrolysis of a solution of the organic substrate (e.g., butane) in anhydrous hydrogen fluoride (aHF).[5] A nickel anode is typically used, and a potential of 5-6 volts is applied.[5]

The exact mechanism is complex, but it is widely believed to proceed via the formation of a high-valent nickel fluoride layer on the anode surface (e.g., NiF₃ or NiF₄).[8] This layer acts as the fluorinating agent, transferring fluorine atoms to the organic substrate adsorbed on the anode surface in a heterogeneous process.[8] The process continues until all hydrogen atoms are substituted. Gaseous products like perfluorobutane (C₄F₁₀) and hydrogen gas (H₂) evolve from the anode and cathode, respectively.

// Nodes Start [label="Start: Prepare Electrolyte", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Electrolyte [label="Anhydrous HF + Butane Substrate\nin Electrochemical Cell", shape=box3d, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell [label="Electrochemical Cell\n(Ni Anode, Ni/Fe Cathode)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Electrolysis [label="Apply Potential (5-6 V)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Anode_Reaction [label="Anode (+):\nFormation of NiFₓ film\nC₄H₁₀ + 20HF → C₄F₁₀ + 20H⁺ + 20e⁻", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cathode_Reaction [label="Cathode (-):\n20H⁺ + 20e⁻ → 10H₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Collection [label="Gaseous Product Separation", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(Scrubbing/Distillation)", shape=invtrapezium, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Perfluorobutane (C₄F₁₀)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Electrolyte; Electrolyte -> Cell; Cell -> Electrolysis; Electrolysis -> Anode_Reaction; Electrolysis -> Cathode_Reaction; Anode_Reaction -> Product_Collection [label="C₄F₁₀ (gas)"]; Cathode_Reaction -> Product_Collection [label="H₂ (gas)"]; Product_Collection -> Purification; Purification -> End; }

Caption: Workflow for the Simons Electrochemical Fluorination process.

Direct Fluorination

Direct fluorination involves the reaction of a hydrocarbon with elemental fluorine (F₂). This method is the most atom-economical but is notoriously difficult to control due to the extreme exothermicity and high reactivity of fluorine, which can lead to fragmentation of the carbon skeleton and explosions.[3]

To be performed safely, the reaction requires specialized equipment, such as microreactors, and extreme dilution of the fluorine gas with an inert gas like nitrogen.[3] The process often proceeds via a free-radical chain mechanism. While challenging, direct fluorination is used in specific industrial applications, particularly for surface fluorination of polymers. For the synthesis of discrete molecules like perfluorobutane, it is less common than the Simons process due to issues with selectivity and safety.[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of specific fluorinated butanes, adapted from established literature procedures.

Synthesis of 1-Fluorobutane from 1-Butanol

This procedure describes the conversion of a primary alcohol to an alkyl fluoride using (2-chloro-1,1,2-trifluoroethyl)diethylamine as the fluorinating agent.

-

Reaction: CH₃(CH₂)₃OH → CH₃(CH₂)₃F

-

Reagents:

-

n-Butyl alcohol (1-Butanol): 14.8 g (0.2 mol)

-

(2-chloro-1,1,2-trifluoroethyl)diethylamine: 37.8 g (0.2 mol)

-

-

Procedure:

-

A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a Wurtz column connected to a downward-facing Liebig condenser and a receiving flask.

-

The (2-chloro-1,1,2-trifluoroethyl)diethylamine is charged into the reaction flask.

-

The n-butyl alcohol is added dropwise from the dropping funnel. The reaction is exothermic.

-

As the reaction proceeds, the product, 1-fluorobutane, distills directly from the reaction mixture due to its low boiling point.

-

The collected distillate is washed with ice-water to remove any water-soluble impurities.

-

The organic layer is separated and dried over anhydrous calcium chloride.

-

The dried product is purified by final distillation.

-

-

Yield: 10.1 g (75%)[13]

-

Characterization: Boiling point 31.5 °C (at 731 mm Hg); nD20 = 1.3410.[13]

Synthesis of 2-Fluorobutane from 2-Butanol

This method demonstrates the synthesis of a secondary alkyl fluoride from its corresponding alcohol.

-

Reaction: CH₃CH(OH)CH₂CH₃ → CH₃CHFCH₂CH₃

-

Reagents:

-

2-Butanol: 56.7 g

-

1,8-diazabicyclo[5.4.0]undec-7-ene (DBU): 85.3 g

-

Methanesulfonyl fluoride: 50 g

-

-

Procedure:

-

A 300 mL glass reactor is equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a collection receiver cooled in a dry ice-ethanol bath.

-

The 2-butanol and DBU are charged into the reactor, and the system is placed under a nitrogen atmosphere.

-

The mixture is heated to 60 °C.

-

Once the temperature is stable, methanesulfonyl fluoride is added dropwise over approximately 1 hour.

-

After the addition is complete, the reaction is maintained at 60 °C for 5 hours.

-

The temperature is then raised to 100 °C for an additional hour to ensure complete reaction and distillation of the product.

-

The volatile organic product (2-fluorobutane) is collected in the cooled receiver throughout the heating process.

-

-

Yield: 27.6 g (71.2%)[14]

-

Characterization (NMR in CDCl₃):

Data Presentation: Physicochemical and Spectroscopic Properties

Quantitative data for key fluorinated butanes are summarized below for comparative analysis.

Table 1: Physicochemical Properties of Fluorinated Butanes

| Compound | IUPAC Name | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index (nD20) |

| 1-Fluorobutane | 1-Fluorobutane | C₄H₉F | 76.11 | 32 - 33[15] | -134[15] | 0.7735[15] | 1.3419[15] |

| 2-Fluorobutane | 2-Fluorobutane | C₄H₉F | 76.11 | 25 | -134.7 | ~0.76 | ~1.336 |

| Perfluorobutane | Decafluorobutane | C₄F₁₀ | 238.03 | -1.7 | -128 | 1.594 (liquid at bp) | N/A |

Table 2: Spectroscopic Data for Monofluorobutane Isomers

| Compound | Spectroscopy | Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) | Assignment / Coupling Constants (J, Hz) |

| 1-Fluorobutane | ¹H NMR | ~4.4 (tt) | -CH₂F, 2JHF ≈ 47.5 Hz, 3JHH ≈ 6.0 Hz |

| ~1.7 (m) | -CH₂CH₂F | ||

| ~1.4 (m) | -CH₂CH₃ | ||

| ~0.9 (t) | -CH₃ | ||

| ¹³C NMR | ~83.5 (d) | C1 (-CH₂F), 1JCF ≈ 165 Hz | |

| ~30.5 (d) | C2 (-CH₂-), 2JCF ≈ 19 Hz | ||

| ~20.0 (d) | C3 (-CH₂-), 3JCF ≈ 5 Hz | ||

| ~13.5 (s) | C4 (-CH₃) | ||

| ¹⁹F NMR | ~ -218 | Triplet of triplets (tt) | |

| IR | ~1000 - 1400 | Strong C-F stretch | |

| 2-Fluorobutane | ¹H NMR | ~4.35 (m)[14] | -CHF- |

| ~1.73 (m)[14] | -CH₂- | ||

| ~1.17 (dq)[14] | -CHFCH₃ | ||

| ~0.88 (t)[14] | -CH₂CH₃ | ||

| ¹³C NMR | ~92.0 (d) | C2 (-CHF-), 1JCF ≈ 168 Hz | |

| ~30.0 (d) | C3 (-CH₂-), 2JCF ≈ 21 Hz | ||

| ~20.5 (d) | C1 (-CH₃), 2JCF ≈ 22 Hz | ||

| ~10.0 (s) | C4 (-CH₃) | ||

| ¹⁹F NMR | -173 (m)[14] | Multiplet | |

| IR | ~1000 - 1400 | Strong C-F stretch |

Note: NMR data are approximate and can vary based on solvent and spectrometer frequency. Data for 1-Fluorobutane is estimated based on typical values for similar structures.

Conclusion

The historical development of fluorinated butane synthesis showcases a progression from challenging halogen exchange reactions to highly specialized industrial processes like electrochemical fluorination. The early work of pioneers like Swarts provided the fundamental tools for creating monofluorinated alkanes, which remain crucial building blocks in modern chemistry. The subsequent invention of the Simons process revolutionized the field by enabling the efficient production of perfluorinated materials, which possess unique and valuable properties. This guide has provided a technical foundation, including historical context, mechanistic insights, and detailed protocols, to aid researchers in understanding and applying the rich chemistry of fluorinated butanes.

References

- 1. Swarts Reaction in Organic Chemistry Explain the substrate, reagent, pro.. [askfilo.com]

- 2. Simons: Joseph Simons | Materials Research Institute [mri.psu.edu]

- 3. Fluorine F2 - Wordpress [reagents.acsgcipr.org]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 6. Swartz Reaction - JEE PDF Download [edurev.in]

- 7. byjus.com [byjus.com]

- 8. "Characteristics and Mechanism for the Simons Electrochemical Fluorinat" by Wen-lin XU, Bao-tong LI et al. [jelectrochem.xmu.edu.cn]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 11. Swarts Reaction [unacademy.com]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. prepchem.com [prepchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Buy 1-Fluorobutane | 2366-52-1 [smolecule.com]

comprehensive literature review of octafluorobutane applications

An In-depth Technical Guide to the Applications of Octafluorobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octafluorobutane (C4F8), specifically the cyclic isomer octafluorocyclobutane, is a synthetic, inert perfluorocarbon gas. Characterized by its high density, chemical stability, and non-flammability, it has found a diverse range of applications across various scientific and industrial sectors.[1][2] Initially recognized for its roles in industrial processes such as semiconductor manufacturing and refrigeration, its unique physical and biological properties have propelled its adoption into advanced medical fields, including ophthalmology, diagnostic imaging, and targeted drug delivery. This technical guide provides a comprehensive review of the core applications of octafluorobutane, focusing on the underlying principles, experimental methodologies, and quantitative data relevant to research and development professionals.

Physicochemical and Safety Profile

The utility of octafluorobutane in diverse applications stems from its distinct physical, chemical, and safety characteristics. It is a colorless, odorless, and non-flammable gas under standard conditions.[1][2][3]

Quantitative Properties

The key physical and chemical properties of octafluorobutane are summarized below. These values are critical for its application in both industrial and medical contexts, influencing its behavior as a gas, liquid, and component in multiphase systems.

| Property | Value | Reference(s) |

| Molecular Formula | C4F8 | |

| Molar Mass | 200.03 g/mol | |

| Boiling Point | -5.8°C to -8°C | [2][4] |

| Melting Point | -40.1°C to -45.6°C | [2] |

| Vapor Density (Air=1) | 6.9 | [4] |

| Liquid Density | 1.654 g/cm³ | |

| Water Solubility | 140 mg/L at 20°C | [5] |

| Ozone Depletion Potential (ODP) | 0 | [6] |

| Global Warming Potential (GWP, 100-yr) | 10,300 | [7][8] |

Safety and Handling

While chemically inert and non-toxic, octafluorobutane is a simple asphyxiant.[3] High concentrations can displace oxygen, leading to dizziness and suffocation, particularly in confined spaces.[1][4] Direct contact with the liquefied gas can cause severe frostbite.[1][4][5]

| Hazard | Description | Precautionary Measures | Reference(s) |

| Asphyxiation | Can displace oxygen in enclosed areas, leading to suffocation. | Ensure adequate ventilation. Use in well-ventilated areas. | [3][4][9] |

| Frostbite | Contact with liquefied gas can cause severe cryogenic burns. | Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses. | [4][5][9] |

| High Pressure | Shipped as a liquefied gas under pressure (25 psig @ 70°F). | Use equipment rated for cylinder pressure. Protect cylinders from physical damage. Do not expose to heat. | [9][10] |

| Decomposition | Thermal decomposition (e.g., in a fire) can produce toxic gases like hydrogen fluoride. | Use extinguishing media appropriate for the surrounding fire. Firefighters should wear SCBA. | [3][9] |

Medical and Drug Development Applications

The biocompatibility and unique physical properties of octafluorobutane have made it a valuable tool in medicine, particularly in ophthalmology, medical imaging, and as a component in advanced drug delivery systems.

Ophthalmic Surgery: Vitreoretinal Tamponade

In vitreoretinal surgery, particularly for repairing retinal detachments, an intraocular gas bubble is used to press the detached retina back into place, allowing for healing. This is known as a gas tamponade.[11] Octafluorobutane is one of the fluorinated gases used for this purpose, valued for its persistence in the eye.[11][12][13] Its low solubility in water allows it to remain in the vitreous cavity longer than air or other gases like sulfur hexafluoride (SF6), providing a more durable tamponade for complex detachments.[11]

The diagram below illustrates the process of using octafluorobutane as a gas tamponade in retinal detachment surgery.

Caption: Workflow for retinal detachment surgery using C4F8 gas tamponade.

Diagnostic Imaging

Octafluorobutane serves as a contrast agent in two key imaging modalities: ultrasound and Magnetic Resonance Imaging (MRI).[14]

Octafluorobutane is a core component of microbubbles used as contrast agents in contrast-enhanced ultrasound (CEUS).[15][16] These microbubbles, typically 1-8 µm in diameter, consist of a biocompatible shell (e.g., lipid or polymer) encapsulating the C4F8 gas.[14][16] When injected intravenously, they enhance the acoustic backscatter of blood, significantly improving the visualization of blood flow and tissue perfusion.[14][17] The low water solubility and high molecular weight of C4F8 increase the stability and persistence of the microbubbles in circulation compared to air-filled bubbles.[15]

Due to its high density of magnetically equivalent fluorine nuclei, octafluorobutane is being explored as a novel gaseous contrast agent for ¹⁹F MRI, particularly for lung imaging.[18][19] Since biological tissues have negligible intrinsic fluorine content, ¹⁹F MRI offers the potential for background-free imaging.[20] Inhaled C4F8 gas can provide high-resolution images of ventilated lung spaces, demonstrating a higher signal-to-noise ratio (SNR) compared to other perfluorinated gases like perfluoropropane.[18][19]

Targeted Drug and Gene Delivery

The unique properties of C4F8 are being harnessed to create sophisticated platforms for targeted therapy.

Sonoporation is a technique that uses ultrasound to transiently increase the permeability of cell membranes, facilitating the intracellular delivery of drugs, genes, or other therapeutic agents.[21] When C4F8-filled microbubbles are exposed to an ultrasound field, they oscillate and collapse (cavitate).[22] This cavitation creates mechanical forces that induce temporary pores in nearby cell membranes, allowing therapeutic molecules to enter the cell.[21] This method offers a non-invasive and spatially targeted approach to enhance drug efficacy.[23][24]

-

Cell Culture: Plate target cells (e.g., cancer cells) in a suitable culture vessel (e.g., 24-well plate) and grow to 80-90% confluency.

-

Reagent Preparation:

-

Reconstitute lipid-shelled C4F8 microbubbles in phosphate-buffered saline (PBS) to the desired concentration (e.g., 1-5% v/v).

-

Prepare the therapeutic agent (e.g., fluorescently-labeled dextran for permeability studies, or a chemotherapeutic drug) in the cell culture medium.

-

-

Treatment:

-

Replace the existing cell culture medium with the medium containing both the microbubbles and the therapeutic agent.

-

Position an ultrasound transducer directly above or below the well.

-

Apply a focused ultrasound pulse with optimized parameters. Key parameters to optimize include:

-

-

Post-Treatment & Analysis:

-

Incubate cells for a defined period (e.g., 1-24 hours).

-

Assess cell viability using methods like Trypan Blue exclusion or MTT assay.

-

Quantify intracellular uptake of the therapeutic agent using flow cytometry or fluorescence microscopy.

-

The diagram below outlines the key steps in microbubble-mediated sonoporation for targeted drug delivery.

Caption: Mechanism of targeted drug delivery via C4F8 microbubble sonoporation.

Another innovative approach involves formulating octafluorobutane into liquid-core nanodroplets.[28] These nanodroplets can be engineered to undergo a phase shift from liquid to gas when triggered by an external energy source like ultrasound, a process known as acoustic droplet vaporization (ADV).[22] This conversion creates a microbubble in situ at the target site. This technology is promising for combining high-resolution imaging with on-demand drug release, as the nanodroplets are small enough to extravasate into tumor tissues.[22][28][29]

Industrial Applications

Beyond its medical uses, octafluorobutane is a critical material in several high-tech industrial processes.

Semiconductor Manufacturing

High-purity octafluorobutane is extensively used in the semiconductor industry as an etching gas in plasma etching processes.[2][10] In a radiofrequency (RF) field, C4F8 generates reactive radicals that precisely etch silicon and silicon dioxide, enabling the fabrication of complex integrated circuits.[10] The plasma can also form a protective fluoropolymer layer on the sidewalls of etched features, ensuring structural integrity.[10]

Refrigeration and Fire Suppression

Octafluorobutane has been investigated as a specialty refrigerant, particularly as a replacement for ozone-depleting chlorofluorocarbons (CFCs).[2][6] Its non-flammable nature and ability to absorb heat make it an effective fire suppression agent, especially for protecting sensitive electronic equipment where water-based systems would be damaging.[2][6][10]

This diagram provides a summary of the primary industrial applications of octafluorobutane.

Caption: Key industrial applications of octafluorobutane.

Conclusion

Octafluorobutane is a highly versatile perfluorocarbon with a growing portfolio of critical applications. While its industrial uses in semiconductor etching and specialty cooling remain significant, its role in medicine and drug development is rapidly expanding. As a key component in ultrasound contrast agents, a promising agent for ¹⁹F MRI, and a facilitator for targeted drug delivery via sonoporation and phase-shift nanodroplets, C4F8 is enabling significant advances in diagnostics and therapeutics. Future research will likely focus on refining these medical applications, developing more sophisticated drug delivery systems, and mitigating its environmental impact as a potent greenhouse gas.

References

- 1. Octafluorocyclobutane | C4F8 | CID 8263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorined-chemicals.com [fluorined-chemicals.com]

- 3. louisville.edu [louisville.edu]

- 4. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]

- 5. halopolymer-usa.com [halopolymer-usa.com]

- 6. nbinno.com [nbinno.com]

- 7. amp.generalair.com [amp.generalair.com]

- 8. produkte.linde-gas.at [produkte.linde-gas.at]

- 9. airgas.com [airgas.com]

- 10. Octafluorocyclobutane (C4F8) from EFC [efcgases.com]

- 11. aao.org [aao.org]

- 12. Clinical trail of intravitreal C F in retinal detachment surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Contrast agent - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Microbubbles used for contrast enhanced ultrasound and theragnosis: a review of principles to applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Injectable microbubbles as contrast agents for diagnostic ultrasound imaging: the key role of perfluorochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. (ISMRM 2019) Octafluorocyclobutane as a novel 19F MRI gas agent for significant lung image quality improvement [archive.ismrm.org]

- 19. researchgate.net [researchgate.net]

- 20. A Multifunctional Contrast Agent for 19F-Based Magnetic Resonance Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Efficacy optimization of low frequency microbubble-mediated sonoporation as a drug delivery platform to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Drug-Loaded Nano/Microbubbles for Combining Ultrasonography and Targeted Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mysterious molecular phenomenon could boost precision of targeted drug delivery | Imperial News | Imperial College London [imperial.ac.uk]

- 24. Nanobubble-mediated cancer cell sonoporation using low-frequency ultrasound - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 25. Sonoporation by ultrasound-activated microbubble contrast agents: effect of acoustic exposure parameters on cell membrane permeability and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Sonoporation by microbubbles as gene therapy approach against liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. PHASE-SHIFT, STIMULI-RESPONSIVE PERFLUOROCARBON NANODROPLETS FOR DRUG DELIVERY TO CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Targeted drug release from stable and safe ultrasound-sensitive nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Modeling of Hydrofluorocarbon Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrofluorocarbons (HFCs) are organofluorine compounds widely used as refrigerants, aerosol propellants, and in various industrial applications. While their development was a significant step towards replacing ozone-depleting chlorofluorocarbons (CFCs), their high global warming potential has necessitated further research into their properties for the development of more environmentally benign alternatives and for understanding their interactions in biological systems. Accurate theoretical modeling of HFC properties is crucial for these endeavors, enabling rapid screening of new compounds and providing insights into their behavior at a molecular level. This guide provides an in-depth overview of the core theoretical methods used to model HFC properties, details the experimental protocols for validating these models, and presents a comparison of theoretical and experimental data.

Core Theoretical Modeling Techniques

The prediction of HFC properties relies on a multi-pronged theoretical approach, primarily centered around quantum chemical calculations and molecular simulations.

Quantum Chemical Methods

Quantum chemistry provides a fundamental framework for calculating the electronic structure and properties of molecules. These ab initio (from first principles) methods are essential for obtaining accurate data on individual molecules, which can then be used to parameterize more computationally efficient models.

Key properties calculated using quantum chemical methods include:

-

Heats of Formation: Crucial for understanding the thermodynamics of chemical reactions involving HFCs. Methods like Gaussian-3 (G3) and its variants have been shown to predict heats of formation for a wide range of HFCs and their oxidized derivatives with a high degree of accuracy, typically within 2 kcal/mol of experimental values.

-

Molecular Geometries and Vibrational Frequencies: These are fundamental properties that influence a molecule's spectroscopic signature and thermodynamic properties.

-

Bond Dissociation Energies: Important for predicting the stability and decomposition pathways of HFCs in various environments.

Molecular Simulations and Force Fields

For understanding the bulk properties of HFCs, such as their behavior as liquids and gases, molecular simulations are the tool of choice. These simulations rely on classical mechanics and a set of equations known as a force field to describe the interactions between atoms and molecules. The accuracy of a molecular simulation is directly tied to the quality of the force field used.

Developing accurate and transferable force fields for HFCs has been a significant area of research. Traditional force fields often struggle to capture the complex electrostatic interactions and polarization effects present in fluorinated compounds. To address this, modern approaches increasingly leverage machine learning to develop highly accurate force fields from quantum mechanical data.[1][2] These machine learning-enabled force fields have shown excellent agreement with experimental data for properties like liquid density, vapor pressure, and enthalpy of vaporization, with mean absolute percent errors often below 3%.[3]

Experimental Protocols for Model Validation

The validation of theoretical models is a critical step to ensure their predictive power. This is achieved by comparing the calculated properties with data obtained from carefully controlled experiments. Below are generalized protocols for measuring key thermodynamic and transport properties of HFCs.

Measurement of Thermodynamic Properties

1. Vapor-Liquid Equilibrium (VLE) and Vapor Pressure:

-

Objective: To determine the pressure at which liquid and vapor phases of a pure HFC or an HFC mixture are in equilibrium at a given temperature.

-

Apparatus: A static-analytic or circulation-still apparatus is commonly used. The core component is a thermostatted equilibrium cell equipped with pressure and temperature sensors.

-

Procedure:

-

The HFC sample is introduced into the evacuated equilibrium cell.

-

The cell is submerged in a constant-temperature bath, and the system is allowed to reach thermal equilibrium.

-

For pure components, the pressure measured at equilibrium is the vapor pressure.

-

For mixtures, small samples of the liquid and vapor phases are extracted and their compositions are analyzed, typically using gas chromatography.

-

The process is repeated at various temperatures to obtain the complete VLE curve.

-

2. Density:

-

Objective: To measure the mass per unit volume of an HFC in its liquid or vapor phase.

-

Apparatus: A vibrating-tube densimeter is a common and highly accurate instrument.

-

Procedure:

-

The HFC sample is introduced into a U-shaped tube within the densimeter.

-

The tube is electronically excited to vibrate at its natural frequency.

-

The frequency of vibration is precisely measured, which is directly related to the density of the fluid inside the tube.

-

The instrument is calibrated using fluids of known density.

-

3. Heat Capacity:

-

Objective: To measure the amount of heat required to raise the temperature of a given amount of HFC by one degree.

-

Apparatus: A differential scanning calorimeter (DSC) or a flow calorimeter is used.

-

Procedure (DSC):

-

A known mass of the HFC sample is sealed in a pan, and an empty reference pan is also prepared.

-

Both pans are placed in the DSC furnace and heated at a constant rate.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is proportional to the heat capacity of the sample.

-

Measurement of Transport Properties

1. Viscosity:

-

Objective: To measure the resistance of an HFC to flow.

-

Apparatus: Various viscometers can be used, including capillary viscometers, falling-piston viscometers, and vibrating-wire viscometers.

-

Procedure (Vibrating-Wire):

-

A taut wire is submerged in the HFC sample.

-

The wire is made to oscillate by an applied magnetic field.

-

The damping of the oscillations is measured, which is directly related to the viscosity of the fluid.

-

2. Thermal Conductivity:

-

Objective: To measure the ability of an HFC to conduct heat.

-

Apparatus: The transient hot-wire method is a widely used technique.

-

Procedure:

-

A thin platinum wire is immersed in the HFC sample.

-

A short electrical pulse is applied to the wire, causing it to heat up.

-

The rate at which the wire cools down is measured by monitoring its resistance. This cooling rate is dependent on the thermal conductivity of the surrounding fluid.

-

Data Presentation: Theoretical vs. Experimental

The following tables summarize the comparison of theoretically calculated and experimentally measured properties for selected hydrofluorocarbons.

Table 1: Comparison of Saturated Liquid Density (ρ) for Selected HFCs